molecular formula C25H52N2 B14318511 N,N,N-Trihexylhexan-1-aminium cyanide CAS No. 113020-42-1

N,N,N-Trihexylhexan-1-aminium cyanide

Cat. No.: B14318511
CAS No.: 113020-42-1
M. Wt: 380.7 g/mol
InChI Key: PIWFFOQTRMAZKV-UHFFFAOYSA-N
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Description

N,N,N-Trihexylhexan-1-aminium cyanide: is an organic compound with the molecular formula C25H52N2 It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trihexylhexan-1-aminium cyanide typically involves the quaternization of a tertiary amine with an alkyl halide, followed by the introduction of the cyanide ion. One common method is the reaction of hexylamine with hexyl bromide to form N,N,N-trihexylhexan-1-aminium bromide, which is then treated with a cyanide source such as sodium cyanide to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N,N-Trihexylhexan-1-aminium cyanide can undergo oxidation reactions, where the cyanide ion can be oxidized to form various products depending on the reaction conditions.

    Reduction: The compound can also participate in reduction reactions, where the cyanide ion can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: Substitution reactions involving the cyanide ion are common, where the cyanide ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or halide ions can be used in substitution reactions.

Major Products:

    Oxidation: Products can include nitriles, carboxylic acids, and amides.

    Reduction: Products can include primary, secondary, and tertiary amines.

    Substitution: Products can include various substituted ammonium compounds.

Scientific Research Applications

Chemistry: N,N,N-Trihexylhexan-1-aminium cyanide is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing the reaction rate and yield.

Biology: In biological research, this compound is used in the study of ion transport and membrane permeability. Its unique structure allows it to interact with biological membranes, making it a valuable tool in cellular studies.

Medicine: While not widely used in medicine, this compound has potential applications in drug delivery systems. Its ability to interact with cell membranes can be harnessed to improve the delivery of therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules. Its role as a phase transfer catalyst is particularly valuable in large-scale chemical manufacturing.

Mechanism of Action

The mechanism of action of N,N,N-Trihexylhexan-1-aminium

Properties

CAS No.

113020-42-1

Molecular Formula

C25H52N2

Molecular Weight

380.7 g/mol

IUPAC Name

tetrahexylazanium;cyanide

InChI

InChI=1S/C24H52N.CN/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-2/h5-24H2,1-4H3;/q+1;-1

InChI Key

PIWFFOQTRMAZKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[C-]#N

Origin of Product

United States

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